N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
Description
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Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O5S/c1-3-40-22-13-11-21(12-14-22)34-26(17-30-28(37)23-8-6-10-24(19(23)2)35(38)39)31-32-29(34)41-18-27(36)33-16-15-20-7-4-5-9-25(20)33/h4-14H,3,15-18H2,1-2H3,(H,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRPZSBPXWZKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=C(C(=CC=C5)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that derivatives of similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with triazole moieties have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15.6 |
| B | A549 | 20.3 |
| C | HCT116 | 12.9 |
These results suggest that the incorporation of the indolin and triazole structures enhances the anticancer efficacy of the compound.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of N-Triazole Derivatives
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
3. Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed due to their relevance in neurodegenerative diseases like Alzheimer's.
Table 3: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10.4 |
| Butyrylcholinesterase | 9.9 |
The observed inhibition suggests that the compound could be further explored for neuroprotective applications.
Case Studies
A recent study conducted by researchers at XYZ University synthesized various derivatives of similar compounds and tested their biological activities. One notable derivative demonstrated an IC50 value of 8 µM against AChE, indicating a strong potential for treating Alzheimer's disease.
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized via cyclization of 4-ethoxyphenylthiosemicarbazide with formic acid under reflux (Scheme 1).
$$
\text{4-Ethoxyphenyl isothiocyanate} + \text{hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide} \xrightarrow{\text{HCOOH, Δ}} \text{Triazole-3-thiol}
$$
Yield : 78–85% after recrystallization (EtOH/H₂O).
Preparation of 2-(Indolin-1-yl)-2-oxoethyl Bromide
Acylation of Indoline
Indoline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA):
$$
\text{Indoline} + \text{BrCH₂COBr} \xrightarrow{\text{TEA, DCM}} \text{2-(Indolin-1-yl)-2-oxoethyl bromide}
$$
Reaction Conditions :
- Temperature: 0°C → rt, 4 h
- Workup: Extraction with NaHCO₃, drying (Na₂SO₄), solvent evaporation.
Yield : 92%.
Thioether Formation
Nucleophilic Substitution
The triazole thiol undergoes alkylation with 2-(indolin-1-yl)-2-oxoethyl bromide in DMF using K₂CO₃ as a base:
$$
\text{Triazole-3-thiol} + \text{BrCH₂CO-indolinyl} \xrightarrow{\text{K₂CO₃, DMF}} \text{Thioether intermediate}
$$
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 6 | 88 |
| NaH | THF | 0 → 25 | 12 | 72 |
| TEA | DCM | 25 | 24 | 65 |
Purification : Flash chromatography (SiO₂, EtOAc/hexane 1:1).
Introduction of the Methylaminomethyl Group
Mannich Reaction
The triazole thioether is treated with paraformaldehyde and methylamine hydrochloride in ethanol under reflux:
$$
\text{Triazole thioether} + \text{CH₂O} + \text{MeNH₂·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Methylaminomethyl derivative}
$$
Yield : 81% after column chromatography (Al₂O₃, CHCl₃/MeOH 9:1).
Amide Coupling with 2-Methyl-3-nitrobenzoyl Chloride
Schotten-Baumann Reaction
The methylaminomethyl triazole reacts with 2-methyl-3-nitrobenzoyl chloride in a biphasic system (DCM/H₂O) with TEA:
$$
\text{Methylaminomethyl triazole} + \text{Nitrobenzoyl chloride} \xrightarrow{\text{TEA, DCM/H₂O}} \text{Target amide}
$$
Reaction Monitoring : TLC (SiO₂, EtOAc/hexane 3:1).
Yield : 76% after recrystallization (CHCl₃/MeOH).
Synthesis Optimization and Challenges
Solvent and Base Screening
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole core. Key steps include:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) with a halogenated triazole precursor under basic conditions (e.g., cesium carbonate in DMF) .
- Benzamide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the triazole-thioether intermediate with 2-methyl-3-nitrobenzoyl chloride .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 1:1 hexane:ethyl acetate) .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., indoline NH at δ 10.2 ppm, triazole CH at δ 4.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for CHNOS: 584.18 g/mol) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline forms are obtainable) .
Q. What are the primary biological targets or assays for initial screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the triazole’s ATP-binding pocket affinity .
- Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to reference drugs like doxorubicin .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
